molecular formula C20H23N5O2S B6505913 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine CAS No. 1421496-52-7

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine

Cat. No.: B6505913
CAS No.: 1421496-52-7
M. Wt: 397.5 g/mol
InChI Key: XLQUFLWKBJDWDV-UHFFFAOYSA-N
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Description

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a piperazine moiety and a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine typically involves multiple steps, including the formation of the piperazine and pyrrole rings, followed by their attachment to the pyridazine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by intramolecular annulation and cycloaddition reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-2-17-5-7-18(8-6-17)28(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-4-12-23/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQUFLWKBJDWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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